molecular formula C13H13N3O3S B2359379 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine CAS No. 125488-18-8

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B2359379
CAS No.: 125488-18-8
M. Wt: 291.33
InChI Key: PJNCUESNGZMFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine” is a chemical compound with the molecular weight of 291.33 . It has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .


Synthesis Analysis

The compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .


Molecular Structure Analysis

In the crystal, the molecule exhibits an approximately CS -symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the title compound is markedly different from that of its morpholine analogue .


Chemical Reactions Analysis

The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Scientific Research Applications

Inhibitors of Phosphoinositide 3-Kinase

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, an enzyme involved in cell growth and survival. These derivatives have shown utility in xenograft models of tumor growth, indicating their potential in cancer treatment (Alexander et al., 2008).

Intermediate in Anticancer Drug Synthesis

These compounds serve as intermediates for synthesizing various biologically active compounds. They play a crucial role in the design and synthesis of small molecule inhibitors, which are essential in studying anticancer drugs (Wang et al., 2016).

QSAR Analysis for Antioxidant Activity

A QSAR (Quantitative Structure-Activity Relationship) analysis of this compound derivatives has been performed. This study helps in the theoretical basis for designing new potential antioxidants. It highlights the relationship between molecular structure and antioxidant activity (Drapak et al., 2019).

Domino-Reaction in Synthesis

These compounds are involved in domino-reactions for synthesizing various molecular structures. For example, a specific domino-reaction can produce N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and other related compounds, which are important in chemical synthesis (Fathalla et al., 2002).

Glucosidase Inhibitors with Antioxidant Activity

Benzimidazoles containing the this compound skeleton have been synthesized and shown to be effective glucosidase inhibitors with antioxidant properties. This suggests their potential use in treating diabetes and related oxidative stress conditions (Özil et al., 2018).

Antimicrobial Activity

Some derivatives of this compound have demonstrated antimicrobial activity, indicating their potential as components in new antimicrobial drugs (Yeromina et al., 2019).

Antiprotozoal Activity

Certain thiazole derivatives, including 4-morpholinomethyl-2-(5-nitro-2-thienyl)thiazole, have shown moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense, suggesting their potential in treating protozoal infections (Verge & Roffey, 1975).

Anti-Hypertensive Drug Discovery

Docking studies of N-R-phenyl-2,3-dihydro-1,3-thiazole-2-imine derivatives containing the morpholine moiety, a related structure, have been conducted to find potential antihypertensive drugs. This research highlights the importance of such structures in cardiovascular drug discovery (Drapak et al., 2019).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound interacts with multiple targets, each playing a role in the observed effects.

Mode of Action

The thiazole ring, a key structural component of the compound, is known to interact with biological targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . These interactions can lead to changes in the function of the target molecules, thereby exerting the compound’s biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it is likely that the compound affects multiple pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The thiomorpholine group in the compound is known to increase lipophilicity and represents a metabolically soft spot due to easy oxidation . These properties could influence the compound’s bioavailability.

Result of Action

Based on the known biological activities of thiazole derivatives , the compound could potentially exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Properties

IUPAC Name

4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-16(18)11-3-1-10(2-4-11)12-9-20-13(14-12)15-5-7-19-8-6-15/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNCUESNGZMFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.